![molecular formula C20H23ClN4O B2733413 4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 902009-19-2](/img/structure/B2733413.png)
4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
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Description
The compound “4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The compound also contains a morpholine ring, which is a common feature in many bioactive compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions , but without more information, it’s difficult to predict the specific reactions this compound might undergo.Scientific Research Applications
Anticancer Applications
Several studies have focused on pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative and proapoptotic activities against various cancer cell lines. These compounds act by inhibiting the phosphorylation of Src, a tyrosine kinase involved in cancer cell growth and survival, indicating their potential as anticancer agents. Specifically, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have shown enhanced activity compared to reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).
Antimicrobial and Anticancer Agents
New pyrazole derivatives with additional moieties have demonstrated significant antimicrobial and anticancer activity. These compounds, characterized by their structural novelty, were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and assessed for their in vitro activity, revealing promising results against various pathogens and cancer cell lines (Hafez et al., 2016).
Anti-inflammatory and Analgesic Agents
The synthesis of novel quinazolinone derivatives has been explored for their potential anti-inflammatory and analgesic properties. These compounds are designed to target inflammatory pathways, offering a new approach to treating conditions characterized by inflammation and pain (Farag et al., 2012).
Broad Spectrum Antimicrobial Potency
Research into quinoline-based derivatives has unveiled compounds with broad-spectrum antimicrobial potency. These novel synthetic compounds have shown greater activity than reference drugs against a range of bacterial and fungal strains, highlighting their potential as new lead molecules for antimicrobial therapy (Desai et al., 2012).
properties
IUPAC Name |
4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-20(2,3)17-12-18(24-8-10-26-11-9-24)25-19(23-17)15(13-22-25)14-6-4-5-7-16(14)21/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLLCROVPKZHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
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